molecular formula C8H14Cl2N2 B1423715 1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride CAS No. 1187932-01-9

1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride

Cat. No. B1423715
M. Wt: 209.11 g/mol
InChI Key: PSMNLLYQCSNDKF-UHFFFAOYSA-N
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Description

1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride is a chemical compound with the formula C8H14Cl2N2 and a molecular weight of 209.118 .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 209.118 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrahydrobenzothieno Derivatives : A study by Tolkunov et al. (2013) describes the synthesis of new 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno derivatives using a cyclization process. This process involves 2-(1-benzothiophen-3-yl)ethylamines and aromatic/heteroaromatic aldehydes, highlighting the utility of 1-(4-Methyl-pyridin-2-yl)-ethylamine dihydrochloride in complex chemical syntheses (Tolkunov et al., 2013).

  • Formation of Functionalized Tetrahydropyridines : Zhu et al. (2003) reported the use of 1-(4-Methyl-pyridin-2-yl)-ethylamine dihydrochloride in the phosphine-catalyzed [4 + 2] annulation. This process forms ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, illustrating its role in the creation of highly functionalized compounds (Zhu et al., 2003).

Biological Applications

  • Role in Antibacterial Compound Synthesis : Sokolova et al. (1970) synthesized new derivatives of N-(pyrimid-4-yl)ethylamine from various ethylamines, including 1-(4-Methyl-pyridin-2-yl)-ethylamine dihydrochloride, to explore antibacterial activity. This research underscores its potential in developing new antimicrobial agents (Sokolova et al., 1970).

  • Antimicrobial Activity of Nitroimidazole Derivatives : Demirayak et al. (1999) used 1-(4-Methyl-pyridin-2-yl)-ethylamine dihydrochloride in the synthesis of 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives. These compounds exhibited notable antimicrobial activities, suggesting its usefulness in medicinal chemistry (Demirayak et al., 1999).

Other Applications

  • Catalytic Enantioselective Borane Reduction : Research by Huang et al. (2011) involved 1-(4-Methyl-pyridin-2-yl)-ethylamine dihydrochloride in the catalytic enantioselective borane reduction of benzyl oximes. This process is critical for the preparation of chiral compounds, indicating its importance in stereoselective synthesis (Huang et al., 2011).

properties

IUPAC Name

1-(4-methylpyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-3-4-10-8(5-6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMNLLYQCSNDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-pyridin-2-YL)-ethylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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